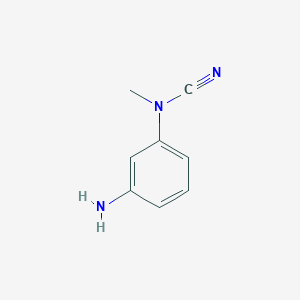![molecular formula C24H16ClN7O2S B13820071 (E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)
(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BPST Chloride involves the reaction of benzothiazole derivatives with phthalhydrazide and styryl tetrazolium chloride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the tetrazolium salt.
Industrial Production Methods
Industrial production of BPST Chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
BPST Chloride undergoes several types of chemical reactions, including:
Reduction: BPST Chloride is reduced to its corresponding formazan by various reducing agents.
Substitution: The chloride ion in BPST Chloride can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Common reducing agents include sodium borohydride and ascorbic acid.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Formazan: The primary product of the reduction of BPST Chloride is its corresponding formazan, which is used in various histochemical applications.
Aplicaciones Científicas De Investigación
BPST Chloride has a wide range of applications in scientific research, including:
Histochemistry: Used for the quantification of formazans in tissue sections, providing insights into cellular and tissue activities.
Cytochemistry: Employed in the study of cellular structures and functions.
Biochemistry: Utilized in enzyme assays to measure dehydrogenase activity.
Medical Research: Applied in the study of metabolic activities and disease mechanisms.
Mecanismo De Acción
BPST Chloride exerts its effects through the reduction of the tetrazolium ring to form formazan. This reduction is typically catalyzed by dehydrogenase enzymes present in tissues and cells. The resulting formazan is a colored compound that can be easily quantified, providing a measure of enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
Neotetrazolium Chloride: Another tetrazolium salt used in histochemical applications.
Nitroblue Tetrazolium: Commonly used in biochemical assays to detect superoxide production.
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell viability assays.
Uniqueness
BPST Chloride is unique in its ability to produce a single, well-defined formazan, making it highly suitable for quantitative histochemical studies. Its specificity and ease of quantification set it apart from other tetrazolium salts.
Propiedades
Fórmula molecular |
C24H16ClN7O2S |
|---|---|
Peso molecular |
501.9 g/mol |
Nombre IUPAC |
6-[5-[(E)-2-phenylethenyl]-3-thiopyrano[2,3-b]pyrrol-6-yltetrazol-3-ium-2-yl]-2,3-dihydrophthalazine-1,4-dione;chloride |
InChI |
InChI=1S/C24H15N7O2S.ClH/c32-22-18-10-9-17(14-19(18)23(33)27-26-22)30-28-20(11-8-15-5-2-1-3-6-15)29-31(30)21-13-16-7-4-12-34-24(16)25-21;/h1-14H,(H,28,29);1H/b11-8+; |
Clave InChI |
OXFPOFQVMCYBHM-YGCVIUNWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NN([N+](=N2)C3=CC4=CC=CSC4=N3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NN([N+](=N2)C3=CC4=CC=CSC4=N3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


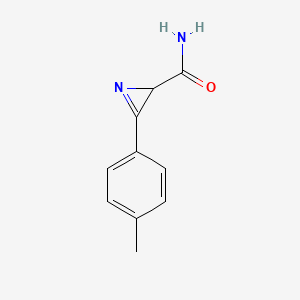
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)
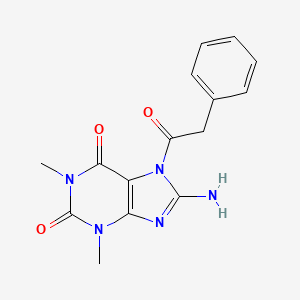
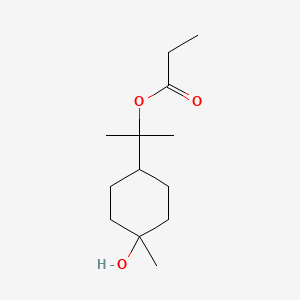
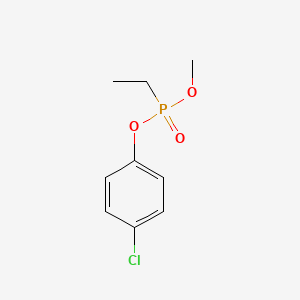
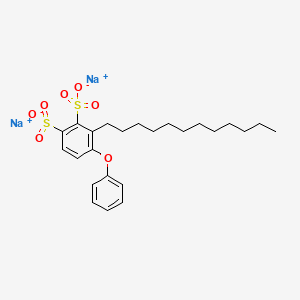
![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)
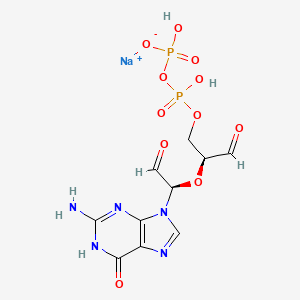
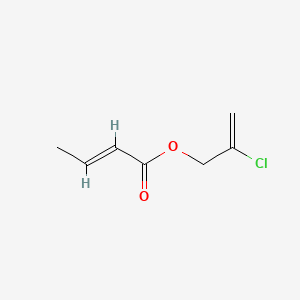
![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)

